1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Description
1-(6-Bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a benzothiazole-derived compound characterized by a bromine substituent at position 6 of the benzothiazole core and a pyrrolidine-2-carboxamide group at position 2. Benzothiazoles are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The pyrrolidine-2-carboxamide moiety may improve solubility and pharmacokinetic profiles compared to simpler substituents.
Properties
IUPAC Name |
1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c13-7-3-4-8-10(6-7)18-12(15-8)16-5-1-2-9(16)11(14)17/h3-4,6,9H,1-2,5H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUXKWLOFFXLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(S2)C=C(C=C3)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the reaction of 2-aminothiophenol with bromine in the presence of a suitable solvent such as ethanol. This reaction forms 6-bromo-1,3-benzothiazole.
Pyrrolidine-2-carboxamide Formation: The next step involves the formation of pyrrolidine-2-carboxamide. This can be achieved by reacting pyrrolidine with a suitable carboxylating agent.
Coupling Reaction: Finally, the 6-bromo-1,3-benzothiazole is coupled with pyrrolidine-2-carboxamide under appropriate conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(6-Bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives, including 1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the synthesis of benzothiazole-based compounds that demonstrated significant cytotoxicity against breast cancer cell lines in vitro .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research suggests that benzothiazole derivatives possess activity against a range of bacterial strains, making them potential candidates for developing new antibiotics. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Neurological Applications
Compounds like 1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide have been investigated for their effects on histamine H3 receptors, which are implicated in cognitive functions and neurological disorders. Modulating these receptors could lead to therapeutic strategies for conditions such as Alzheimer's disease and schizophrenia .
Organic Electronics
The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds can enhance the efficiency and stability of these devices .
Enzyme Inhibition Studies
Research has explored the role of 1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide as an enzyme inhibitor. Specifically, studies have shown that it can inhibit specific enzymes involved in metabolic pathways related to disease processes, providing insights into potential therapeutic interventions .
Case Studies
Mechanism of Action
The mechanism of action of 1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis . The compound may also interact with other proteins and pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Insights :
- Bromine (6-Br) : Unlike methyl or nitro groups, bromine’s larger size and electronegativity may improve target binding in hydrophobic environments (e.g., kinase active sites) .
- 4,5-Dimethyl : Methyl groups at positions 4 and 5 likely reduce metabolic degradation but may limit solubility due to increased hydrophobicity .
Variations in Attached Functional Groups
The substituent at position 2 of benzothiazole determines pharmacokinetic and pharmacodynamic properties:
| Compound Name | Attached Group | Key Features | Biological Activity | Source |
|---|---|---|---|---|
| 1-(6-Bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide | Pyrrolidine-2-carboxamide | Carboxamide improves solubility; pyrrolidine enhances conformational flexibility | Not yet fully characterized (inferred anticancer) | |
| N-(6-Methylbenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide | Tosyl-pyrrolidine-2-carboxamide | Tosyl group introduces sulfonic acid-derived polarity | Antibacterial, antifungal | |
| N-(Benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide | Sulfonyl-pyrrolidine | Sulfonyl group enhances metabolic stability | Anti-inflammatory (inferred) |
Key Insights :
- Tosyl/Sulfonyl Groups : These substituents may increase metabolic stability but reduce membrane permeability due to higher polarity .
Key Insights :
- Thiol-containing analogs (e.g., 2-mercaptobenzothiazole) are less pharmacologically relevant due to poor ADME properties .
Biological Activity
The compound 1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is with a molecular weight of approximately 296.19 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀BrN₃OS |
| Molecular Weight | 296.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide have shown effectiveness against various bacterial strains. A review highlighted that benzothiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antimicrobial agents .
Anticancer Properties
Research has demonstrated that benzothiazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. For example, a derivative of benzothiazole was found to exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating potent activity . The mechanism of action may involve the inhibition of tubulin polymerization and the generation of reactive oxygen species (ROS), leading to cell death .
Case Studies
-
Study on Anticancer Activity :
A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines. The tested compound showed significant cytotoxicity with an IC50 value of approximately 20 µM against MCF-7 cells, highlighting its potential as an anticancer agent . -
Antimicrobial Evaluation :
Another research focused on the synthesis and evaluation of antimicrobial properties of similar compounds. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL, indicating strong antibacterial activity .
The biological mechanisms underlying the activity of 1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide include:
- Inhibition of Enzymatic Activity : Compounds containing the benzothiazole structure have been shown to inhibit key enzymes involved in cellular processes, contributing to their antimicrobial and anticancer effects.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a crucial aspect of its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
